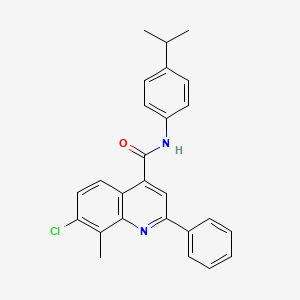
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide, also known as Cisplatin, is a chemotherapy drug used to treat various types of cancer. It is a platinum-containing compound that has been used for over 40 years to treat cancer. Cisplatin is known for its effectiveness in treating testicular, ovarian, bladder, and lung cancer.
Mecanismo De Acción
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide works by binding to DNA and inhibiting DNA replication, which leads to cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. This compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can cause damage to the kidneys, which can lead to kidney failure. It can also cause hearing loss and peripheral neuropathy. This compound has been shown to cause oxidative stress, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a well-studied drug that has been used for over 40 years. It is effective in inhibiting the growth of cancer cells and inducing cell death. However, this compound also has limitations. It can cause toxicity in normal cells, which can limit its effectiveness. Additionally, this compound can be expensive and difficult to synthesize.
Direcciones Futuras
There are several future directions for the study of 7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new platinum-containing compounds that are more effective and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are studying the potential use of this compound in the treatment of other medical conditions, such as neurological disorders.
Aplicaciones Científicas De Investigación
7-chloro-N-(4-isopropylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to be effective in inhibiting the growth of cancer cells and inducing cell death through various mechanisms. This compound is also used in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, this compound has been studied for its potential use in other medical applications, such as in the treatment of certain neurological disorders.
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-phenyl-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16(2)18-9-11-20(12-10-18)28-26(30)22-15-24(19-7-5-4-6-8-19)29-25-17(3)23(27)14-13-21(22)25/h4-16H,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVKAIEJHNVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-chloro-5-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4682430.png)
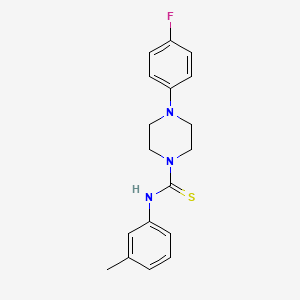
![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)

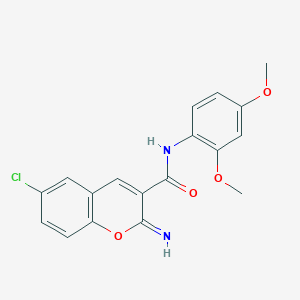
![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)
![3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
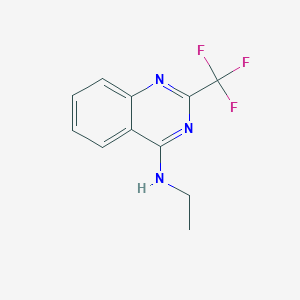
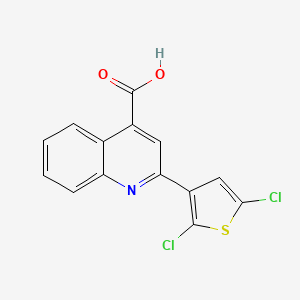
![8-ethoxy-4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4682485.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)
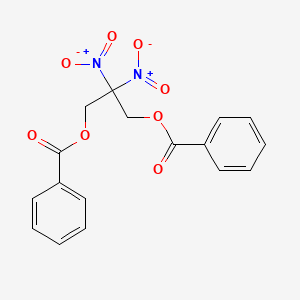
![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)